molecular formula C9H10ClNO2 B177857 Ethyl 4-(chloromethyl)picolinate CAS No. 196500-05-7

Ethyl 4-(chloromethyl)picolinate

Cat. No.: B177857
CAS No.: 196500-05-7
M. Wt: 199.63 g/mol
InChI Key: XFAUVXOHOQYTII-UHFFFAOYSA-N
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Description

Ethyl 4-(chloromethyl)picolinate is a chemical compound that belongs to the class of picolinates. It is a white crystalline solid commonly used in medical, environmental, and industrial research. The compound has a molecular formula of C9H10ClNO2 and a molecular weight of 199.63 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(chloromethyl)picolinate can be synthesized through various methods. One common method involves the chloromethylation of ethyl picolinate. This reaction typically uses chloromethyl methyl ether (MOMCl) and a Lewis acid catalyst such as zinc iodide (ZnI2) in a solvent like dichloromethane (CH2Cl2) under mild conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chloromethylation processes. These processes use similar reagents and conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(chloromethyl)picolinate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

    Nucleophilic substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include carboxylic acids and aldehydes.

    Reduction: Products include methyl derivatives.

Scientific Research Applications

Ethyl 4-(chloromethyl)picolinate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-amino-6-(chloromethyl)picolinate: Similar structure but with an amino group at the 4-position.

    Ethyl 6-(chloromethyl)picolinate: Similar structure but with the chloromethyl group at the 6-position.

Uniqueness

Ethyl 4-(chloromethyl)picolinate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The position of the chloromethyl group influences its chemical behavior and interaction with molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 4-(chloromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-2-13-9(12)8-5-7(6-10)3-4-11-8/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFAUVXOHOQYTII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CC(=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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